Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate
Overview
Description
Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate is a heterocyclic compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired pyridazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups such as hydroxyl, amino, and thiol groups .
Scientific Research Applications
Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate: Contains additional cyano and aryl groups, which can alter its chemical and biological properties.
Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate: A hybrid molecule with triazole and diphenyl groups, showing different biological activities.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Biological Activity
Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a dihydropyridazine core structure with an ethyl ester functional group. The molecular formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which contribute to its reactivity and biological activity.
1. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or metabolic pathways essential for bacterial survival.
Bacterial Strain | Activity |
---|---|
Staphylococcus aureus | Inhibitory |
Escherichia coli | Inhibitory |
Pseudomonas aeruginosa | Moderate |
2. Anticancer Activity
Several studies have demonstrated that compounds related to this compound possess anticancer properties. For instance, derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer cells. The compounds induce apoptosis through pathways involving cell cycle arrest and activation of apoptotic markers such as Annexin V .
Cancer Cell Line | IC (µM) | Mechanism |
---|---|---|
MDA-MB-231 (Breast) | 3.38 | Apoptosis Induction |
HT-29 (Colon) | 5.21 | Cell Cycle Arrest |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor affecting various metabolic pathways:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical cellular processes, leading to altered metabolic functions.
- Apoptotic Pathways : It triggers apoptotic pathways in cancer cells by modulating proteins associated with cell survival and death.
Research Findings
Recent studies have highlighted the potential of this compound as a lead compound in drug development:
- Antitumor Activity : A study reported that derivatives exhibited significant cytotoxic effects on tumor cells with promising ADME (Absorption, Distribution, Metabolism, Excretion) profiles .
- Antibacterial Efficacy : Another investigation demonstrated effective antibacterial activity against multidrug-resistant strains.
Case Study 1: Anticancer Efficacy
In a preclinical study involving MDA-MB-231 breast cancer cells treated with derivatives of this compound, researchers observed a marked increase in apoptosis rates compared to untreated controls. The study quantified early and late apoptotic phases using flow cytometry, revealing substantial increases in Annexin V positivity .
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of various derivatives against common bacterial pathogens. The findings indicated that certain modifications to the ethyl ester group enhanced antibacterial potency significantly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
Properties
IUPAC Name |
ethyl 6-oxo-1H-pyridazine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-6(10)9-8-4-5/h3-4H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAWEPOKCFXXHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495118 | |
Record name | Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40495118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21427-85-0 | |
Record name | Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40495118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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